molecular formula C9H11NO3 B13572351 1-(5-Methylisoxazol-4-yl)cyclobutane-1-carboxylic acid

1-(5-Methylisoxazol-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13572351
M. Wt: 181.19 g/mol
InChI Key: KFVUXFYXJPNLKJ-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a 5-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the cyclobutane carboxylic acid moiety. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of continuous reactors could be applied to scale up the synthesis, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the oxazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-6-7(5-10-13-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12)

InChI Key

KFVUXFYXJPNLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2(CCC2)C(=O)O

Origin of Product

United States

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